3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide -

3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide

Catalog Number: EVT-4644029
CAS Number:
Molecular Formula: C16H16FNO2
Molecular Weight: 273.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fluopyram (FLP)

Compound Description: Fluopyram (FLP) is a benzamidic fungicide used for seed treatment and foliar applications. It exhibits low acute toxicity in mammals but has been linked to tumor growth stimulation in long-term toxicology studies [].

Relevance: Fluopyram, like 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, contains a benzamide functional group. While their structures differ in other aspects, this shared moiety suggests potential similarities in their chemical properties and biological activities. Notably, the research on Fluopyram focuses on its biodegradation by various microorganisms, highlighting the potential environmental fate of benzamide-containing compounds like 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, particularly targeting class I HDAC isoforms []. It exhibits promising anticancer activity in vitro and in vivo, inhibiting the growth of human myelodysplastic syndrome (SKM-1) cells and inducing apoptosis.

Relevance: Both this compound and 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide belong to the benzamide class of compounds. Although they possess different substituents and overall structures, the shared benzamide core highlights a common chemical lineage. Understanding the structure-activity relationships within the benzamide class, as exemplified by this potent HDAC inhibitor, could offer insights into the potential biological activities of 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide [].

3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide

Compound Description: This compound is a product of the reaction between 3-fluorobenzoyl chloride and 2-aminopyridine []. Its crystal structure reveals a lack of classical hydrogen bonds and the presence of C—H⋯O and C—H⋯π(arene) interactions.

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

Compound Description: This compound is synthesized through the reaction of 4-fluorobenzohydrazide with phthalic anhydride []. It forms a three-dimensional framework structure in its crystal form due to N-H···O and O-H···O hydrogen bonds.

Relevance: The presence of a 4-fluoro benzamide group in this molecule draws a parallel to the 3-fluoro benzamide core of 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide. Despite differences in the remaining structures, the shared fluorinated benzamide moiety suggests potential similarities in their chemical reactivity and intermolecular interactions. Additionally, the use of computational methods like density functional theory (DFT) to study this compound highlights the potential for applying similar techniques to understand the properties of 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide [].

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist [, ]. It displays anxiolytic and antidepressant-like effects in various rodent models.

Relevance: While SSR125543A is structurally distinct from 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, both compounds contain a fluorine atom attached to an aromatic ring. This structural feature can significantly influence a molecule's pharmacological properties, as demonstrated by the potent CRF1 receptor antagonism exhibited by SSR125543A [, ]. Exploring the impact of the fluorine atom on the activity of 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide could be of interest.

**6. NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride] **

Compound Description: NNC 55-0396 is a selective inhibitor of T-type calcium channels, developed from the non-selective Ca2+ channel antagonist mibefradil []. Its modified structure prevents the formation of the metabolite responsible for L-type calcium channel inhibition.

Relevance: Similar to 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, NNC 55-0396 features a fluorine atom on an aromatic ring. This shared structural element underscores the importance of fluorine substitution in medicinal chemistry for achieving desired pharmacological profiles. Additionally, understanding the structure-activity relationships that led to the development of NNC 55-0396 from mibefradil could provide insights into optimizing the properties of compounds like 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide [].

3-Fluoro-N-(p-tolyl)benzamide

Compound Description: This compound's crystal structure reveals the dihedral angles between the amide plane and the fluorobenzene and methylbenzene units []. The crystal packing is characterized by N—H⋯O hydrogen bonds and stacking along the b axis.

Relevance: This compound shares the 3-fluoro benzamide core with 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide. The key difference lies in the substituent on the nitrogen, where this compound has a simpler p-tolyl group. Comparing their crystal structures could offer valuable insights into how the larger 2-(3-methylphenoxy)ethyl substituent in 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide affects its conformation, intermolecular interactions, and overall crystal packing [].

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

Compound Description: GSK3787 is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) antagonist that binds covalently to Cys249 within the PPARδ binding pocket []. It exhibits promising activity in gene expression studies by antagonizing PPARδ's transcriptional activity.

Relevance: While GSK3787 differs structurally from 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, both belong to the broader category of substituted benzamides. This shared scaffold highlights the versatility of the benzamide moiety in medicinal chemistry for targeting diverse biological targets. The research on GSK3787 exemplifies how modifications to the benzamide structure can lead to potent and selective modulation of specific protein targets [].

N-[2-(Maleimido)ethyl]-3-(trimethylstannyl)benzamide (MSB)

Compound Description: MSB is a novel reagent for conjugating astatine-211, a radioactive isotope, to monoclonal antibodies for targeted alpha therapy []. This approach focuses on attaching astatine to disulfide bridges in the antibody structure, potentially enhancing immunoreactivity.

Relevance: MSB, like 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, contains a benzamide group. The research highlighting MSB's use in radiolabeling for targeted alpha therapy showcases the potential applications of benzamide derivatives in diverse fields, including medicinal chemistry and radiopharmaceutical development. Although structurally distinct, the presence of the benzamide moiety in both compounds suggests a possible common starting point or synthetic route in their production [].

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound is synthesized through a microwave-assisted Fries rearrangement of a specific heterocyclic amide []. The reaction mechanism involves an intimate ion pair as the key intermediate, as supported by density functional theory (DFT) calculations.

Relevance: The presence of a fluorine atom on the benzamide ring in this compound, similar to 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, underscores the significance of fluorine substitution in modulating the properties of benzamide derivatives. The successful synthesis of this compound using microwave-assisted techniques highlights the potential for employing similar methodologies in the preparation of 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide or its analogs [].

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description: BMS-795311 is a potent and orally bioavailable cholesteryl ester transfer protein (CETP) inhibitor []. In contrast to earlier CETP inhibitors like torcetrapib, BMS-795311 demonstrates a favorable safety profile in preclinical studies, including no blood pressure increase or aldosterone synthase induction.

Relevance: Both BMS-795311 and 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide belong to the benzamide family of compounds and share the presence of a fluorine atom directly attached to the benzamide ring. This structural similarity emphasizes the relevance of fluorine substitution in modulating the pharmacological properties of benzamide derivatives, as demonstrated by the potent CETP inhibitory activity of BMS-795311 [].

N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives

Compound Description: These derivatives were designed and synthesized as potential herbicides, with several exhibiting promising activity against various dicotyledonous weeds in both pre-emergence and post-emergence treatments [].

Relevance: Although structurally distinct from 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, these derivatives highlight the potential of compounds containing fluorine-substituted aromatic rings in developing new herbicides. Their successful application in weed control suggests that exploring the biological activity of 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, particularly in plant systems, could be of interest [].

4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide (ML-1035)

Compound Description: ML-1035 is a 5-hydroxytryptamine (5HT3) receptor antagonist that undergoes metabolic interconversion with its sulfide and sulfone metabolites [, ]. Its pharmacokinetic profile is characterized by rapid absorption, distribution, and elimination in rats.

Relevance: Although structurally different from 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide, ML-1035 exemplifies the importance of understanding the metabolic fate of drug candidates. Like ML-1035, 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide may undergo various metabolic transformations in vivo, potentially influencing its pharmacological activity and duration of action. Studying the metabolic profile of 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide would be crucial for a comprehensive assessment of its potential as a drug candidate [, ].

N-Acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)

Compound Description: NACPA is an orally active immunomodulatory compound that demonstrates a higher bioavailability and greater tissue accumulation compared to its parent compound, 3-CPA []. It exhibits significant accumulation in the spleen and shows potential in inhibiting lymphocyte proliferation, INF-γ production, and chemotaxis.

Relevance: Both NACPA and 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide share the core structure of a substituted benzamide. Although their substituents differ significantly, NACPA's pharmacological activity as an immunomodulator highlights the potential of benzamide derivatives in targeting immune-related pathways. This finding suggests that investigating the immunomodulatory properties of 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide could be a valuable avenue for future research [].

Properties

Product Name

3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide

IUPAC Name

3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

InChI

InChI=1S/C16H16FNO2/c1-12-4-2-7-15(10-12)20-9-8-18-16(19)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3,(H,18,19)

InChI Key

KZNVMPMUBJJOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.